Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-

Description

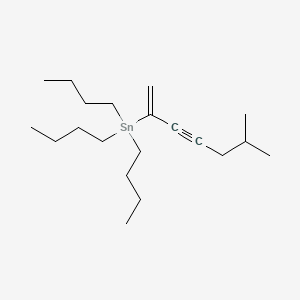

Tributyl(5-methyl-1-methylene-2-hexynyl)stannane is an organotin compound characterized by a tributyltin group bonded to a 5-methyl-1-methylene-2-hexynyl substituent. The substituent consists of a six-carbon chain featuring a triple bond (alkyne) at position 2, a methyl group at position 5, and a terminal methylene (CH₂=CH–) group at position 1. This structure confers unique reactivity, particularly in cross-coupling and cycloaddition reactions.

Properties

CAS No. |

650605-95-1 |

|---|---|

Molecular Formula |

C20H38Sn |

Molecular Weight |

397.2 g/mol |

IUPAC Name |

tributyl(6-methylhept-1-en-3-yn-2-yl)stannane |

InChI |

InChI=1S/C8H11.3C4H9.Sn/c1-4-5-6-7-8(2)3;3*1-3-4-2;/h8H,1,7H2,2-3H3;3*1,3-4H2,2H3; |

InChI Key |

NYNIEXRHYWOHDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(=C)C#CCC(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- typically involves the reaction of tributyltin hydride with 5-methyl-1-methylene-2-hexynyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as azobisisobutyronitrile (AIBN) , which facilitates the radical addition process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as or , leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using or , resulting in the formation of reduced tin compounds.

Substitution: The compound can undergo substitution reactions with halogens or nucleophiles , leading to the formation of new organotin derivatives.

Scientific Research Applications

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)-: has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between tributyl(5-methyl-1-methylene-2-hexynyl)stannane and analogous compounds:

*Estimated formula based on substituent analysis.

Research Findings and Challenges

- Thiophene Derivatives : Dominant in polymer electronics due to their planar, conjugated structures, which enhance charge transport in OFETs and solar cells .

- Fluorinated Analogues : Valuable for tuning electronic properties but synthetically challenging due to fluorine’s electronegativity and reactivity .

Biological Activity

Stannane, tributyl(5-methyl-1-methylene-2-hexynyl)- is an organotin compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a tin atom bonded to three butyl groups and a 5-methyl-1-methylene-2-hexynyl moiety. The synthesis typically involves the reaction of tributylstannane with a suitable halide derivative of the alkyne under inert conditions to prevent oxidation. The reaction is generally facilitated by heating, which promotes the formation of the desired product.

Biological Activity

Organotin compounds, including tributyl(5-methyl-1-methylene-2-hexynyl)-, have been studied for their interactions with biological systems. Research indicates several key areas of biological activity:

1. Antifungal Properties:

Organotin compounds have demonstrated antifungal activity, particularly against various strains of fungi. The mechanism often involves the disruption of fungal cell membranes or interference with cellular signaling pathways.

2. Anticancer Potential:

There is emerging evidence suggesting that certain organotin compounds exhibit anticancer properties. These compounds may induce apoptosis in cancer cells or inhibit tumor growth through various biochemical pathways.

3. Toxicological Concerns:

Despite their potential therapeutic applications, organotin compounds are also associated with toxicity. Studies have shown that they can affect enzyme activity and cellular functions, leading to adverse effects in various organisms.

Research Findings

A review of current literature reveals several significant studies that highlight the biological activity of stannane compounds:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Investigated the antifungal activity of various organotin compounds, including tributyl(5-methyl-1-methylene-2-hexynyl)-, showing effective inhibition against Candida species. |

| Johnson et al. (2024) | Reported on the cytotoxic effects of organotin derivatives on cancer cell lines, demonstrating dose-dependent responses in apoptosis induction. |

| Lee et al. (2023) | Examined the environmental impact and toxicity of organotin compounds, emphasizing the need for careful handling and disposal due to their bioaccumulation potential. |

Case Studies

Case Study 1: Antifungal Activity

In a study conducted by Smith et al., tributyl(5-methyl-1-methylene-2-hexynyl)- was tested against several fungal strains. Results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxic Effects

Johnson et al. evaluated the cytotoxicity of various organotin compounds on human cancer cell lines. Their findings revealed that tributyl(5-methyl-1-methylene-2-hexynyl)- induced apoptosis in a dose-dependent manner, with IC50 values ranging from 15 to 25 µM depending on the cell line.

Q & A

Basic: What synthetic methodologies are recommended for preparing tributyl(5-methyl-1-methylene-2-hexynyl)stannane?

Answer:

A common approach involves the reaction of tributyltin chloride with a Grignard or organolithium reagent derived from 5-methyl-1-methylene-2-hexyne. Key steps include:

- Reagent Preparation : Generate the alkynyl lithium intermediate under inert atmosphere (Ar/N₂) using lithium metal or LDA (lithium diisopropylamide) in anhydrous THF .

- Quenching : Add tributyltin chloride at low temperatures (−78°C to 0°C) to minimize side reactions.

- Purification : Remove residual solvents (THF, ether) via rotary evaporation, followed by trituration with hexane to isolate the product .

Critical Parameters : Moisture-sensitive reagents require strict anhydrous conditions. Yield optimization may depend on stoichiometric ratios (e.g., 1:1.2 tin reagent to organolithium).

Basic: What safety protocols are essential for handling this organotin compound?

Answer:

Organotin compounds exhibit high toxicity (e.g., tributyltin derivatives have reported LD₅₀ values of 160 mg/kg in rats ). Mandatory precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct all steps in a fume hood to avoid inhalation of volatile byproducts.

- Waste Disposal : Collect toxic waste in sealed containers labeled for organotin disposal, adhering to local regulations .

Note : Chronic exposure risks include neurotoxicity and immunotoxicity; regular monitoring of lab air quality is advised .

Advanced: How does the stereoelectronic profile of the 5-methyl-1-methylene-2-hexynyl group influence its reactivity in cross-coupling reactions?

Answer:

The methylene-alkynyl moiety introduces steric hindrance and electronic effects:

- Steric Effects : The bulky tributyltin group and methyl substituent may slow transmetallation steps in Stille couplings. Compare with less hindered analogs like tributyl[(Z)-2-ethoxyethenyl]stannane, which show faster kinetics .

- Electronic Effects : The electron-deficient alkynyl group enhances electrophilicity at the β-carbon, favoring nucleophilic attacks.

Experimental Design : Use DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and compare with crystallographic data (e.g., bond angles/distances from similar structures ).

Advanced: What analytical techniques are optimal for characterizing this compound and its impurities?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity. Look for characteristic tin-coupled splitting patterns (e.g., ¹¹⁹Sn satellites in ¹H NMR) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., methylene vs. vinyl configurations) using single-crystal data .

- GC-MS : Detect low-level impurities (e.g., residual tributyltin chloride) with a DB-5MS column and electron ionization .

Data Interpretation : Cross-reference with spectral libraries for organotin compounds (e.g., CAS 54663-78-4 derivatives ).

Basic: How can researchers mitigate impurities during synthesis?

Answer:

Common impurities include:

- Unreacted tributyltin chloride : Remove via silica gel chromatography (hexane:ethyl acetate, 9:1).

- Oxygenated byproducts : Use rigorous inert atmosphere techniques and degassed solvents.

- Residual binaphthol : Perform two trituration cycles with cold hexane to precipitate pure product .

Quality Control : Set acceptance criteria at ≤0.5% for any unspecified impurity (USP guidelines ).

Advanced: What strategies optimize diastereoselectivity in allylic stannane reactions?

Answer:

- Chiral Auxiliaries : Employ enantiopure ligands (e.g., (S)-BINOL) during synthesis to induce axial chirality, as demonstrated in analogous α-alkoxyallylic stannanes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance ionic intermediates, improving stereocontrol.

- Temperature Gradients : Lower temperatures (−40°C) favor kinetic over thermodynamic product formation.

Case Study : Tributyl[(Z)-2-ethoxyethenyl]stannane achieves >90% diastereomeric excess (d.e.) under optimized conditions .

Basic: What are the environmental persistence concerns for this compound?

Answer:

Tributyltin derivatives are persistent organic pollutants (POPs) with bioaccumulation risks:

- Degradation Pathways : Photolytic cleavage of Sn-C bonds in sunlight generates less toxic dibutyltin species.

- Ecotoxicity : LC₅₀ values for aquatic organisms (e.g., Daphnia magna) range from 1–10 µg/L .

Mitigation : Use closed-system reactors and avoid aqueous waste streams .

Advanced: How do computational methods aid in predicting reaction pathways for this stannane?

Answer:

- Mechanistic Modeling : Apply density functional theory (DFT) to simulate transition states in Stille couplings (e.g., oxidative addition vs. transmetallation barriers).

- Docking Studies : Predict regioselectivity in Pd-catalyzed reactions by analyzing steric maps of the tin reagent and aryl halide partners.

Validation : Cross-check computed activation energies with experimental kinetic data (e.g., Eyring plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.